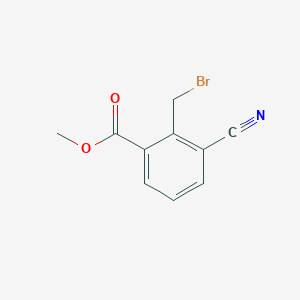

甲基 2-(溴甲基)-3-氰基苯甲酸酯

描述

Molecular Structure Analysis

The molecular structure of a compound similar to “Methyl 2-(bromomethyl)-3-cyanobenzoate”, namely “Methyl 2-bromomethyl benzoate”, has been reported . The molecular formula for “Methyl 2-bromomethyl benzoate” is C9H9BrO2, with an average mass of 229.071 Da .Chemical Reactions Analysis

“Methyl 2-(bromomethyl)acrylate” can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . Esters like “Methyl bromoacetate” react with acids to liberate heat along with alcohols and acids .Physical And Chemical Properties Analysis

“Methyl 2-(bromomethyl)acrylate” is a clear colorless to slightly brownish liquid . It has a boiling point of 35-37 °C/1.3 mmHg and a density of 1.489 g/mL at 25 °C .科学研究应用

有机合成应用

2-(溴甲基)-3-氰基苯甲酸甲酯作为合成复杂分子的关键中间体。例如,它用于制备二氢苯并呋喃木脂素,这是一类具有潜在抗癌活性的化合物。这些分子抑制微管蛋白聚合,对白血病和乳腺癌细胞系显示出显着的希望 (Pieters 等,1999)。此外,该化合物通过串联环化过程在生成新型杂环系统(如苯并[4,5]呋并[3,2-b]噻吩并[2,3-d]吡啶)方面发挥着至关重要的作用,突出了其在构建复杂化学结构方面的多功能性 (Yagodkina-Yakovenko 等,2018)。

药理学研究

在药理学领域,2-(溴甲基)-3-氰基苯甲酸甲酯有助于开发药理活性化合物。其衍生物结构因其抗癌和抗菌特性而被探索,为开发新的治疗剂奠定了基础。例如,从该化合物合成的衍生物已被筛选出对人肿瘤细胞系的活性,在癌症治疗中显示出显着的潜力 (Pieters 等,1999)。

材料科学

在材料科学中,2-(溴甲基)-3-氰基苯甲酸甲酯的衍生物因其独特的性质和应用而受到研究。例如,合成和研究新的吡唑和嘧啶衍生物,这可能对开发具有特定光学或电子特性的新材料产生影响,突出了该化合物在推进材料科学研究中的重要性 (Abunada 等,2008)。

环境和分析化学

该化合物还与环境和分析化学有关,在其中用作参考或标准,用于开发检测药物中遗传毒性杂质的分析方法,展示了其在确保药物安全性和符合监管标准方面的重要性 (Gaddam 等,2020)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to participate in suzuki–miyaura coupling reactions , which suggests that Methyl 2-(bromomethyl)-3-cyanobenzoate might interact with palladium complexes and organoboron reagents .

Mode of Action

Methyl 2-(bromomethyl)-3-cyanobenzoate, like other organoboron reagents, may participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It can be inferred from similar compounds that it may be involved in carbon–carbon bond-forming reactions via the suzuki–miyaura coupling process .

Result of Action

Based on its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, thereby influencing the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of Methyl 2-(bromomethyl)-3-cyanobenzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the Suzuki–Miyaura coupling reactions in which it may participate are known to occur under exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

methyl 2-(bromomethyl)-3-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(6-12)9(8)5-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKQJOGXXYPOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2722133.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)

![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)

![[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2722138.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2722139.png)

![N'-(2-Methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2722143.png)

![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)

![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)

![[Butyl(phenyl)sulfamoyl]dimethylamine](/img/structure/B2722147.png)

![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)